molecular formula C10H6BrNO B1519145 7-Bromoquinoline-2-carbaldehyde CAS No. 904369-20-6

7-Bromoquinoline-2-carbaldehyde

Cat. No. B1519145
M. Wt: 236.06 g/mol
InChI Key: UAAIYUWCJFTSAF-UHFFFAOYSA-N
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Description

7-Bromoquinoline-2-carbaldehyde, also known as 7-bromo-2-quinolinecarbaldehyde, is a chemical compound with the molecular formula C10H6BrNO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-Bromoquinoline-2-carbaldehyde, has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 7-Bromoquinoline-2-carbaldehyde consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6BrNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H .


Physical And Chemical Properties Analysis

7-Bromoquinoline-2-carbaldehyde is a powder with a molecular weight of 236.07 . It has a melting point of 150-151°C .

Scientific Research Applications

  • Pharmaceutical and Biological Applications

    • Quinoline and its analogues have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
    • Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
    • The results of these syntheses have been used to create various quinolines and derivatives with potential biological and pharmaceutical activities .
  • Synthesis of Phenothiazine Derivatives

    • 7-Bromoquinoline-2-carbaldehyde can be used in the synthesis of phenothiazine derivatives .
    • The bromination of phenothiazine carbaldehyde proceeded in dichloromethane in a closed vessel at 50 °C (10 degrees above the boiling point of dichloromethane) with N-bromo succinimide (NBS) to give 7-bromophenothiazine-3-carbaldehyde .
    • The yield of this reaction was an excellent 98% .

Safety And Hazards

The safety information for 7-Bromoquinoline-2-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAIYUWCJFTSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299309
Record name 7-Bromo-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinoline-2-carbaldehyde

CAS RN

904369-20-6
Record name 7-Bromo-2-quinolinecarboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=904369-20-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromoquinoline-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

Selenium dioxide (1.6 g, 14 mmol, 1.3 eq) was suspended in dioxan (50 mL) and was heated to 60° C. At this temperature 7-bromoquinaldine (2.5 g, 11.2 mmol) was introduced and the mixture was left at 80° C. for 3 hours. After cooling the mixture to room temperature, the crude slurry was filtered on celite, eluted with dioxan and concentrated under reduced pressure. The product was obtained pure as a brown solid (3.3 g, >98%) that was used without furter purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
98%

Synthesis routes and methods II

Procedure details

Selenium dioxyde (1.6 g, 14 mmol, 1.3 eq) in suspension in dioxane (50 mL) was heated at 60° C. 7-bromoquinaldine (2.5 g, 11.2 mmol) was the introduced and the mixture was left to react at 80° C. for 3 hours. After cooling to room temperature, the mixture was filtered on celite, eluted with dioxane and concentrated under reduced pressure. The product was obtained pure as a white solid (3.3 g, >98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JP Michael - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary The survey of quinoline alkaloids in this series covers the work published during the decade 1975-1985and this chapter reviews the literature published up to the …
Number of citations: 4 www.sciencedirect.com
F Braun, N Bertoletti, G Möller, J Adamski… - European Journal of …, 2018 - Elsevier
The human enzyme 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14) oxidizes the hydroxyl group at position 17 of estradiol and 5-androstenediol using NAD + as cofactor. However…
Number of citations: 10 www.sciencedirect.com
JA Spicer, KM Huttunen, CK Miller, WA Denny… - Bioorganic & medicinal …, 2012 - Elsevier
… 7-Bromoquinoline-2-carbaldehyde was protected as the dimethyl acetal according to a literature procedure 44 to give 20 as a brown solid (90%). H NMR (CDCl 3 ) δ 8.35 (d, J = 1.8 Hz, …
Number of citations: 24 www.sciencedirect.com
F Braun, N Bertoletti, G Möller, J Adamski, M Frotscher…
Number of citations: 0

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